Farnesyl pyrophosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Farnesyl diphosphate is a natural product found in Tripterygium wilfordii, Myxococcus xanthus, and other organisms with data available.
Farnesyl pyrophosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
2-trans,6-trans-farnesyl diphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
Farnesyl diphosphate
CAS No.: 13058-04-3
Cat. No.: VC0078969
Molecular Formula: C15H28O7P2
Molecular Weight: 382.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13058-04-3 |
---|---|
Molecular Formula | C15H28O7P2 |
Molecular Weight | 382.33 g/mol |
IUPAC Name | phosphono [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] hydrogen phosphate |
Standard InChI | InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11+ |
Standard InChI Key | VWFJDQUYCIWHTN-YFVJMOTDSA-N |
Isomeric SMILES | CC(=CCC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)C |
SMILES | CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C |
Canonical SMILES | CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C |
Introduction
Molecular Structure and Properties
Chemical Structure
Farnesyl diphosphate consists of two distinct structural components that determine its biological activity: a hydrophobic polyunsaturated hydrocarbon chain (the farnesyl moiety) and a charged, hydrophilic pyrophosphate bulky head group . The farnesyl portion contains a 15-carbon (C15) isoprenoid backbone with specific stereochemistry, typically in the (E,E) configuration as the predominant naturally occurring form . This structural arrangement creates an amphipathic molecule with distinct polar and nonpolar regions that facilitate its interactions with enzymes and cellular components. The pyrophosphate head serves as a highly reactive leaving group in numerous biochemical reactions, while the hydrocarbon tail provides lipid solubility and specific recognition elements for enzymes and receptors.
Structure-Activity Relationships
Research has demonstrated that the biological activities of FPP depend critically on the integrity of both the hydrocarbon chain and the pyrophosphate head group . When the pyrophosphate head is substituted with a hydroxyl group (-OH), the resulting compound farnesol (FOH) completely loses the capability to induce cell death, highlighting the importance of the intact pyrophosphate structure for this particular activity . Structural modifications of the pyrophosphate group have been extensively studied, revealing that even minor changes can significantly alter biological function. For example, when the oxygen between the two phosphate groups is replaced with carbon (FPP-Mu3), the compound retains cytotoxic effects but with significantly weaker activity compared to unmodified FPP . Similarly, changing the oxygen atom linking the head and tail to sulfur, resulting in farnesyl S-thiolodiphosphate (FSPP), preserves some cytotoxic effect but only at intermediate and high concentrations .
Isomeric Forms
Although the (E,E)-FPP isomer is the primary product of farnesyl diphosphate synthase, research has revealed that small amounts of stereoisomers with Z-configuration double bonds can also be formed during enzymatic synthesis . Analysis of C10 and C15 products from incubations with various FPP synthases (from avian sources, Escherichia coli, Artemisia tridentata, Pyrococcus furiosus, and Methanobacter thermautotrophicus) revealed the presence of neryl diphosphate (Z-C10) and (Z,E)-FPP alongside the predominant E-isomers . This unexpected stereochemical flexibility in an otherwise highly evolved enzyme likely represents an evolutionary compromise between optimizing double bond stereoselectivity and maintaining substrate specificity .
Biosynthesis and Enzymatic Production
The Mevalonate Pathway
Farnesyl diphosphate occupies a pivotal position in the mevalonate pathway, which is responsible for the production of isoprenoids in animals, plants, fungi, and some bacteria . This metabolic pathway begins with acetyl-CoA and proceeds through several enzymatic steps to generate the five-carbon building blocks isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which serve as the fundamental precursors for all isoprenoid compounds. The mevalonate pathway represents one of the most ancient and conserved metabolic routes in cellular biochemistry, underscoring the evolutionary importance of FPP and related isoprenoids. Through this pathway, organisms can synthesize a vast array of essential compounds including sterols, dolichols, ubiquinones, and carotenoids that serve diverse functions from membrane structure to electron transport and light harvesting .
Farnesyl Pyrophosphate Synthase
The enzyme farnesyl pyrophosphate synthase (FPPS, also known as farnesyl diphosphate synthase or FDPS) catalyzes the formation of FPP through a two-step condensation process . In the first step, FPPS couples isoprenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) to produce the C10 intermediate geranyl pyrophosphate (GPP) . Subsequently, GPP is condensed with another molecule of IPP to yield the C15 product farnesyl pyrophosphate . This enzyme belongs to a genetically distinct family of chain elongation enzymes that typically install E-configuration double bonds during each addition of a five-carbon isoprene unit . The reaction mechanism involves the initial ionization of the allylic substrate (DMAPP or GPP) to form an allylic carbocation, followed by nucleophilic attack by IPP, and finally elimination of a proton to form the new double bond.
Stereochemical Aspects of Biosynthesis
The stereochemical course of the FPPS reaction has been elucidated through isotopic labeling studies. When (R)-[2-²H]IPP was used as a substrate for chain elongation, no deuterium was found in the chain elongation products, whereas the deuterium from (S)-[2-²H]IPP was incorporated into all products . These results demonstrate that the pro-R hydrogen at C2 of IPP is selectively removed during formation of both E- and Z-double bond isomers . The production of small amounts of Z-isomers by FPPS is surprising considering the high evolutionary optimization of this enzyme and suggests a necessary compromise between achieving perfect stereoselectivity and maintaining effective substrate discrimination, particularly the need to exclude DMAPP from the IPP binding site .
Biological Functions
Metabolic Precursor Role
As a crucial intermediate in isoprenoid biosynthesis, farnesyl diphosphate serves as a branch point metabolite leading to the production of numerous essential compounds. FPP is the direct precursor for sterol biosynthesis through the action of squalene synthase, which condenses two FPP molecules to form squalene, the first committed intermediate in the synthesis of cholesterol and other steroids . Additionally, FPP contributes to the formation of ubiquinones (coenzyme Q), which function in mitochondrial electron transport chains, and dolichols, which participate in protein glycosylation processes in the endoplasmic reticulum. The carotenoid pigments, important for light harvesting in photosynthetic organisms and serving as antioxidants in many species, also derive from FPP through extension of the isoprenoid chain .
Protein Prenylation
One of the most significant roles of FPP is in post-translational modification of proteins through a process called farnesylation . In this process, farnesyl transferase (FT) catalyzes the covalent attachment of the farnesyl moiety from FPP to specific cysteine residues near the C-terminus of target proteins . This lipid modification anchors proteins to cell membranes and is critical for their proper localization and function. Many proteins that undergo farnesylation are involved in signal transduction pathways, especially members of the Ras superfamily of small GTPases that regulate cell growth, differentiation, and survival. The functional importance of protein farnesylation is underscored by the development of farnesyl transferase inhibitors as potential anticancer drugs, particularly for malignancies involving Ras mutations.
Cell Signaling and Death
Recent research has uncovered a novel role for FPP as a "danger signal" capable of triggering acute cell death . This cytotoxic effect depends on both the hydrophobic farnesyl chain and the charged pyrophosphate head, as structural modifications to either component significantly reduce or eliminate this activity . The mechanism appears to involve disruption of cellular membranes, possibly due to the amphipathic nature of FPP that allows it to intercalate into phospholipid bilayers. This cytotoxic property may represent an endogenous mechanism for eliminating damaged or infected cells, although the physiological contexts in which FPP accumulates to levels sufficient to induce cell death remain to be fully characterized. The identification of FPP as a danger signal adds to our understanding of how cells detect and respond to metabolic perturbations or stress conditions.
Inhibitors and Therapeutic Applications
Non-Bisphosphonate Inhibitors
To overcome the limitations of bisphosphonates, researchers have developed alternative FPPS inhibitors lacking bone-binding properties . Recent investigations have identified several non-bisphosphonate compounds with significant activity against human FPPS, including quinone methides (taxodione, taxodone) and the quinone arenarone . These compounds inhibit FPPS with IC50 values in the range of 1-3 μM, comparable to the approximately 0.5 μM IC50 of the bisphosphonate zoledronate . X-ray crystallography studies have revealed that these inhibitors bind to the homoallylic site (isopentenyl diphosphate site) rather than the allosteric site, providing new insights into potential mechanisms of FPPS inhibition . The discovery of these structurally diverse inhibitors expands the potential therapeutic applications of FPPS targeting beyond bone disorders to include cancer, bacterial infections, and parasitic diseases.
FPP-Based Inhibitors of Other Enzymes
Beyond inhibiting FPPS itself, FPP analogs have been developed to target other enzymes in isoprenoid metabolism, particularly farnesyl protein transferase (FPT) . These FPP-based inhibitors typically retain the farnesyl moiety but incorporate various modifications to the diphosphate group. For example, a systematic structure-activity relationship study investigated compounds where a β-carboxylic phosphonic acid type pyrophosphate surrogate is connected to the hydrophobic farnesyl group by an amide linker . The resulting compound exhibited potent inhibition of FPT (I50 = 75 nM) while showing much less activity against other enzymes such as squalene synthetase and mevalonate kinase . These findings demonstrate the potential for developing selective inhibitors based on the FPP scaffold that can target specific branches of isoprenoid metabolism.
Structure-Activity Table of FPP Analogs
FPPS Inhibitors and Their Potency
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